

NI 57 in vitro assay protocols

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Compound of Interest

Compound Name: NI 57

Cat. No.: B1574518

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An overview of in vitro applications for NI-57, a potent and selective inhibitor of the Bromodomain and PHD Finger (BRPF) family of proteins. This document provides detailed protocols for researchers, scientists, and drug development professionals interested in utilizing NI-57 for in vitro studies.

Introduction to NI-57

NI-57 is a chemical probe that acts as a potent inhibitor of the BRPF family of bromodomains, which includes BRPF1, BRPF2 (also known as BRD1), and BRPF3.^{[1][2]} These proteins are involved in the regulation of gene transcription by modulating the activity of MYST histone acetyltransferases.^[3] Dysregulation of BRPF-containing complexes has been implicated in various diseases, including certain types of cancer like acute myeloid leukemia (AML).^[3] NI-57 serves as a valuable tool for investigating the biological functions of BRPF bromodomains and for validating them as potential therapeutic targets.

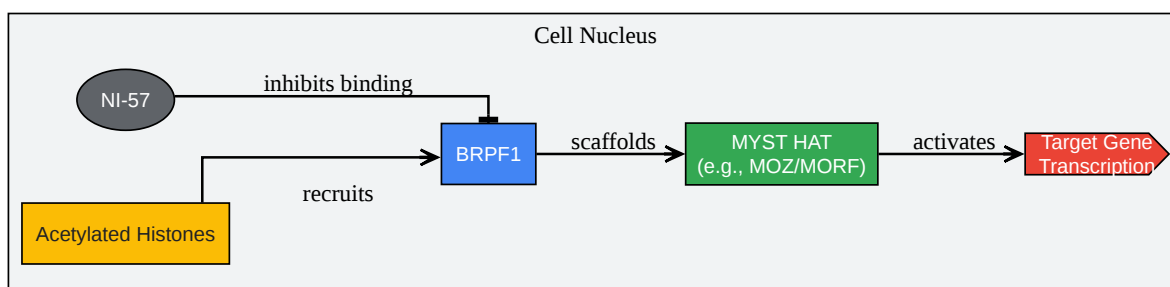
Biochemical and Cellular Activity of NI-57

The following table summarizes the key quantitative data regarding the in vitro activity of NI-57.

Parameter	BRPF1	BRPF2 (BRD1)	BRPF3	BRD9	TRIM24
IC ₅₀ (nM)	3.1 ^[1]	46 ^[1]	140 ^[1]	520 ^[1]	1600 ^{[1][4]}
K _d (nM)	31 ± 2 ^[1]	110 ± 13 ^[1]	410 ± 47 ^[1]	1000 ± 130 ^[1]	-

BRPF Signaling Pathway

BRPF proteins act as scaffolding proteins that assemble histone acetyltransferase (HAT) complexes, primarily those containing MYST family HATs (e.g., MOZ, MORF). By binding to acetylated lysines on histones via their bromodomain, BRPF proteins recruit the HAT complex to specific chromatin regions, leading to further histone acetylation and subsequent gene transcription. Inhibition of the BRPF bromodomain by NI-57 disrupts this interaction, preventing the recruitment of the HAT complex and thereby inhibiting gene transcription.



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BRPF1 signaling pathway and inhibition by NI-57.

Experimental Protocols

Protocol 1: Cell Viability Assay (CCK-8)

This protocol describes how to assess the effect of NI-57 on the viability of a cancer cell line.

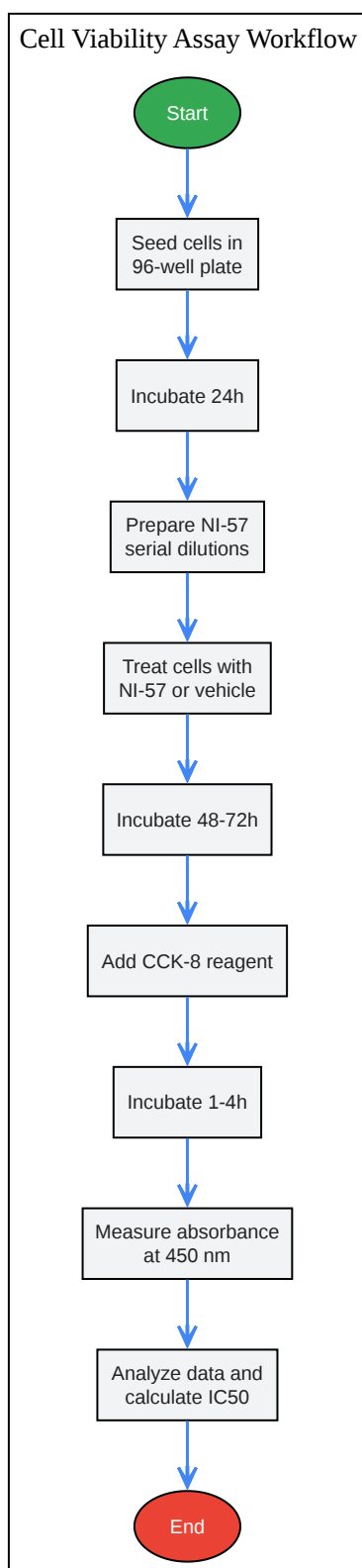
Materials:

- Cancer cell line of interest (e.g., an AML cell line)
- NI-57 (Sigma, Cat# SML1486 or similar)[5]
- Cell Counting Kit-8 (CCK-8)

- Complete cell culture medium
- 96-well plates
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- Incubator (37°C, 5% CO₂)
- Microplate reader

Procedure:

- Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and resuspend cells in complete medium. c. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[5]
- Compound Preparation: a. Prepare a 10 mM stock solution of NI-57 in DMSO.[6] b. Perform serial dilutions of the NI-57 stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.
- Cell Treatment: a. Remove the old medium from the wells. b. Add 100 µL of the prepared NI-57 dilutions or vehicle control to the respective wells. c. Incubate the plate for 48-72 hours.
- Cell Viability Measurement: a. Add 10 µL of CCK-8 solution to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of viability against the log of the NI-57 concentration to determine the IC₅₀ value.



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Workflow for the cell viability assay.

Protocol 2: In Vitro Target Engagement Assay (Differential Scanning Fluorimetry)

This protocol is for confirming the direct binding of NI-57 to BRPF proteins using differential scanning fluorimetry (DSF), which measures the change in protein thermal stability upon ligand binding.

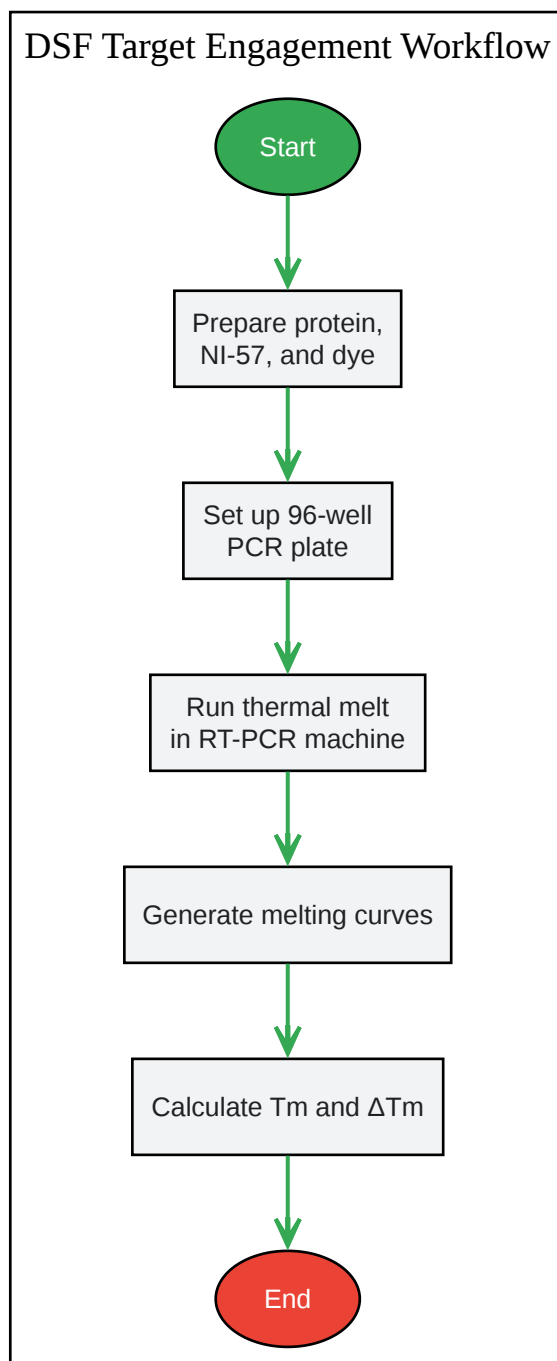
Materials:

- Recombinant BRPF1, BRPF2, or BRPF3 protein
- NI-57
- SYPRO Orange dye
- DMSO
- Real-time PCR instrument with thermal ramping capability

Procedure:

- Preparation of Reagents: a. Dilute the recombinant BRPF protein to a final concentration of 2 μ M in a suitable buffer. b. Prepare a 10 mM stock solution of NI-57 in DMSO. Serially dilute NI-57 to the desired concentrations. c. Dilute SYPRO Orange dye according to the manufacturer's instructions.
- Assay Setup: a. In a 96-well PCR plate, add the diluted BRPF protein. b. Add NI-57 at various concentrations to the wells. Include a DMSO vehicle control. c. Add the diluted SYPRO Orange dye to each well. d. Seal the plate.
- Thermal Shift Measurement: a. Place the plate in a real-time PCR instrument. b. Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute. c. Monitor the fluorescence of SYPRO Orange at each temperature increment.
- Data Analysis: a. Plot fluorescence intensity versus temperature to generate a melting curve for each sample. b. The midpoint of the transition in the melting curve is the melting

temperature (T_m). c. A shift in the T_m (ΔT_m) in the presence of NI-57 compared to the vehicle control indicates binding.[4]



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Workflow for the DSF target engagement assay.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol determines the effect of NI-57 on the expression of a known BRPF1 target gene.

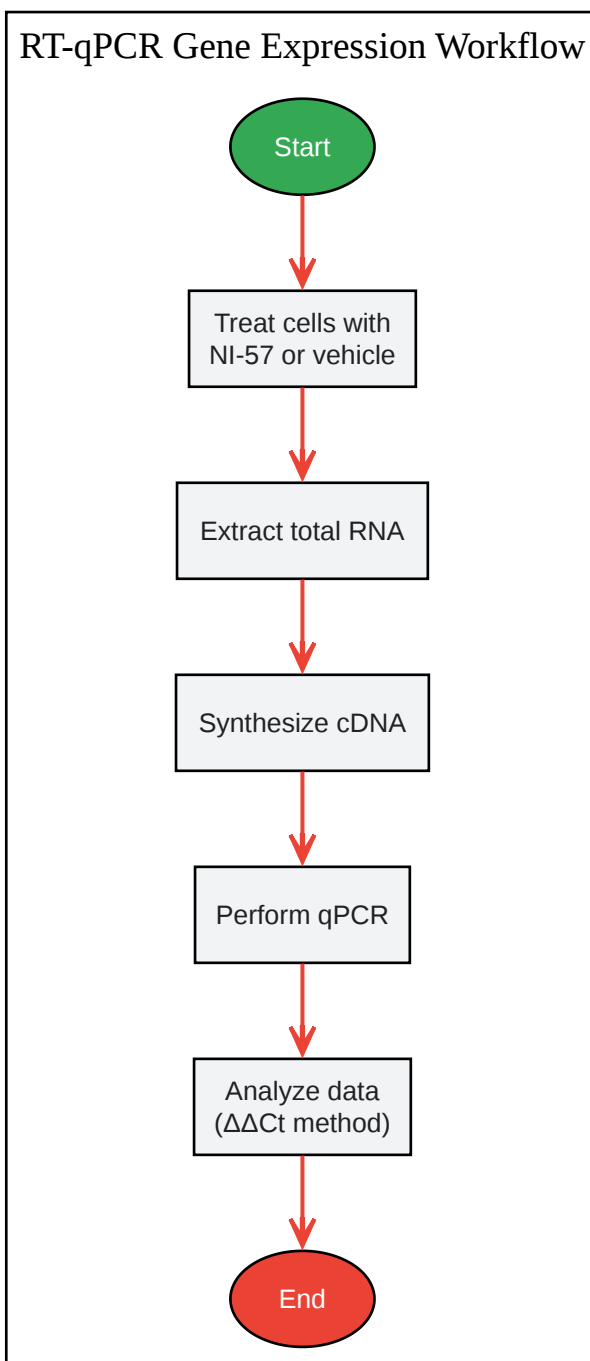
Materials:

- Cell line expressing BRPF1
- NI-57
- 6-well plates
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for a target gene and a housekeeping gene (e.g., GAPDH)
- Real-time PCR instrument

Procedure:

- Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a specific concentration of NI-57 (e.g., the IC_{50} value determined from the viability assay) or a vehicle control for 24-48 hours.
- RNA Extraction: a. Lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's protocol. b. Quantify the RNA and assess its purity.
- cDNA Synthesis: a. Synthesize cDNA from 1 μ g of total RNA using a cDNA synthesis kit.
- Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix. b. Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol.
- Data Analysis: a. Determine the cycle threshold (Ct) values for the target and housekeeping genes. b. Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the

target gene expression to the housekeeping gene and comparing the NI-57 treated samples to the vehicle control.



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